[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate
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Overview
Description
Cholest-5-en-3beta-yl isovalerate is a chemical compound that belongs to the class of cholesteryl esters. These esters are formed by the esterification of cholesterol with various fatty acids. Cholest-5-en-3beta-yl isovalerate is characterized by its molecular formula C32H54O2 and a molecular weight of 470.76996 g/mol . This compound is practically insoluble in water and is considered to be a basic sterol lipid molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl isovalerate typically involves the esterification of cholesterol with isovaleric acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of cholest-5-en-3beta-yl isovalerate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process. The product is typically purified by distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl isovalerate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are alcohols.
Substitution: The products depend on the nucleophile used; for example, hydroxylated derivatives or amine-substituted compounds.
Scientific Research Applications
Cholest-5-en-3beta-yl isovalerate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of sterol lipids.
Biology: It serves as a probe to investigate the role of cholesterol esters in cellular membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its lipid nature.
Industry: It is utilized in the formulation of cosmetics and pharmaceuticals for its emollient properties.
Mechanism of Action
The mechanism by which cholest-5-en-3beta-yl isovalerate exerts its effects involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which are modulated by changes in the lipid environment .
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate): Another cholesteryl ester with similar lipid properties.
Cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate): A cholesteryl ester with multiple unsaturated bonds.
Uniqueness
Cholest-5-en-3beta-yl isovalerate is unique due to its specific esterification with isovaleric acid, which imparts distinct physical and chemical properties. Its basic nature and practical insolubility in water differentiate it from other cholesteryl esters, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O2/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-20-25(34-30(33)19-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAWHHNNDOXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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